REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[N:9]([CH:10]=1)[N:8]=[C:7]([S:11][CH3:12])[N:6]=[C:5]2Cl.[BH4-].[Na+].C(Cl)Cl>C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:9]([CH:10]=1)[N:8]=[C:7]([S:11][CH3:12])[N:6]=[CH:5]2 |f:1.2|
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Name
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6-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC(=NN2C1)SC)Cl
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Name
|
|
Quantity
|
69 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
Dichlorodicyanoquinone
|
Quantity
|
5.38 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum to a viscous oil
|
Type
|
FILTRATION
|
Details
|
The solid was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The reaction was purified via ISCO column chromatography with hexane and EtOAca as eluant (0 to 8% EtOAC)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NC(=NN2C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |